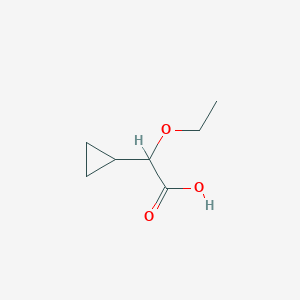

2-Cyclopropyl-2-ethoxyacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

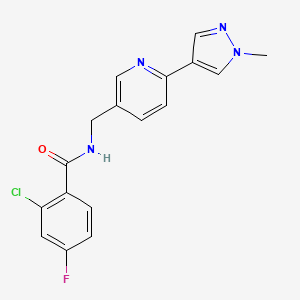

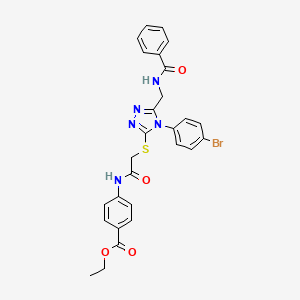

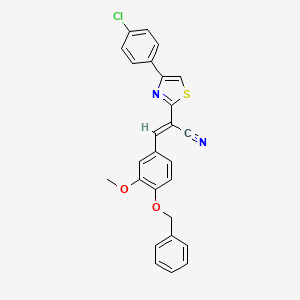

“2-Cyclopropyl-2-ethoxyacetic acid” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-2-ethoxyacetic acid” consists of a cyclopropyl group and an ethoxy group attached to the same carbon atom, which is also part of a carboxylic acid group . This structure can be represented by the formula C7H12O3 .Physical And Chemical Properties Analysis

“2-Cyclopropyl-2-ethoxyacetic acid” is a compound with a molecular weight of 144.17 . It is typically stored in a dry room at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and density are not provided in the sources I have access to.Wissenschaftliche Forschungsanwendungen

Cyclopropanation and Heterocyclic Scaffold Synthesis

Cyclopropanation of 1,3-dienes with ethyl 2-formyldiazoacetate under rhodium catalysis can result in a tandem cyclopropanation/Cloke-Wilson rearrangement or a vinylogous variant. This process allows for the synthesis of heterocyclic scaffolds, which are critical in the development of various pharmaceuticals and materials due to their complex structure and potential bioactivity. The substrate scope and mechanistic insights into this process offer valuable knowledge for the synthesis of novel compounds (Piotrowski & Kerr, 2018).

Antibacterial Activity and Safety Profile

Research on the synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents has highlighted the potential of cyclopropyl compounds in enhancing antibacterial activity. These compounds demonstrated significant activity against a range of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. Importantly, the study also focused on reducing potential side effects associated with quinolone antibiotics, suggesting that modifications to the cyclopropyl ring can lead to safer antibacterial agents (Sánchez et al., 1995).

Ethylene Biosynthesis and Agricultural Applications

The preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, highlights the importance of cyclopropyl compounds in agriculture. Such compounds can be used in affinity purification techniques and in the generation of antibodies, potentially opening new avenues for plant biology research and agricultural biotechnology (Pirrung et al., 1989).

Synthesis and Application in Liposomal Constructions

The synthesis of new thiol-reactive heterobifunctional reagents, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid], and their application in the coupling of peptides to liposomes for immunization purposes, demonstrates the versatility of cyclopropyl-containing compounds in bioconjugate chemistry. These compounds provide hydrophilic spacer arms that improve the accessibility and reduce the intrinsic immunogenicity of liposomal constructs, which is crucial for developing effective synthetic vaccination formulations (Frisch et al., 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyclopropyl-2-ethoxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-6(7(8)9)5-3-4-5/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKJBQQBGVSYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-ethoxyacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/no-structure.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2999414.png)

![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)

![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)